molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Cat. No.: B142225
CAS No.: 5763-61-1
M. Wt: 167.2 g/mol
InChI Key: DIVNUTGTTIRPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzylamine, also known as Veratrylamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of two methoxy groups attached to a benzylamine structure. This compound is commonly used in various chemical and biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 3,4-dimethoxybenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

3,4-Dimethoxybenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dimethoxybenzylamine: Similar structure but with methoxy groups at different positions.

    3,5-Dimethoxybenzylamine: Another isomer with methoxy groups at the 3 and 5 positions.

    4-Methoxybenzylamine: Contains only one methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNUTGTTIRPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206292
Record name 3,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-61-1
Record name Veratrylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veratrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzylamine
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxybenzylamine
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzylamine
Reactant of Route 4
3,4-Dimethoxybenzylamine
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzylamine
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxybenzylamine
Customer
Q & A

Q1: What are some of the main applications of 3,4-Dimethoxybenzylamine in analytical chemistry?

A1: this compound has shown promise as a pre-column fluorescence derivatization reagent for analyzing specific biomolecules. For example, it can be used in spectrofluorimetric methods to determine 5-hydroxyindoles like serotonin. [, ] This application leverages its ability to react with 5-hydroxyindoles in a weakly alkaline solution containing potassium hexacyanoferrate(III) and dimethyl sulphoxide. This reaction forms highly fluorescent compounds detectable at low concentrations. []

Q2: Can you describe a successful synthesis route for this compound?

A2: Two primary routes have been explored for synthesizing this compound:

  • Route I (from Vanillin): This route involves methylation of vanillin, followed by oxidation and reduction using Raney Nickel (Al/Ni Alloy). [] This method has shown good yields (81.7%) and is considered suitable for industrial production. []
  • Route II (from 3,4-Dimethoxybenzoic acid): This method utilizes 3,4-Dimethoxybenzoic acid as the starting material. The synthesis proceeds through chlorination, amidation, and finally, reduction using borohydride potassium. []

Q3: Has this compound been used in the total synthesis of any natural products?

A3: Yes, this compound has proven valuable in the total synthesis of alkaloids. Specifically, it has been employed in the synthesis of (±)-oxocrinine and (±)-oxomaritidine. [] The synthesis involves anodic oxidation of N-(4-methoxyphenethyl)-3,4-dimethoxybenzylamine (for (±)-oxomaritidine) followed by hydrolysis. []

Q4: Are there any studies investigating the potential pharmacological activity of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for its pharmacological properties, researchers have explored the pharmacological potential of its derivatives. Specifically, substituted N-benzylpiperidines and 3,4-dimethoxybenzylamines have been investigated as potential synthetic uterotonics. [, ]

Q5: Beyond its use in alkaloid synthesis, are there other applications of this compound in organic synthesis?

A5: Yes, this compound serves as a versatile building block in peptide chemistry. It plays a crucial role in synthesizing new peptide chelating systems. One notable example is its use in creating Tricatechol Peptide based on L-Glutamyl-3,4-dimethoxybenzylamine. [, ]

Q6: What spectroscopic techniques are commonly employed for characterizing this compound?

A6: Researchers commonly use Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the structure and purity of synthesized this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.